molecular formula C21H26N4O5 B2390098 methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate CAS No. 1049398-65-3

methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2390098
CAS No.: 1049398-65-3
M. Wt: 414.462
InChI Key: YCFKYKDPBCXBJV-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a morpholine ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyrrole ring: This can be achieved through the reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of the morpholine ring: This step involves the reaction of the pyrrole intermediate with morpholine under controlled conditions.

    Coupling with benzoate ester: The final step involves the coupling of the intermediate with a benzoate ester, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate
  • 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness

Methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate is unique due to its combination of a pyrrole ring, morpholine ring, and benzoate ester, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]amino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-24-9-3-4-17(24)18(25-10-12-30-13-11-25)14-22-19(26)20(27)23-16-7-5-15(6-8-16)21(28)29-2/h3-9,18H,10-14H2,1-2H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFKYKDPBCXBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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